8-tert-Butyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Beschreibung
This compound is a spirocyclic carboxylic acid derivative featuring a 1-oxa-4-azaspiro[4.5]decane core. Key structural elements include:
- tert-Butyl substituent: Positioned at the 8-position, this bulky group likely enhances steric hindrance and metabolic stability.
- Pyridine-4-carbonyl moiety: A planar, electron-deficient aromatic group that may participate in hydrogen bonding or π-π interactions.
The compound is catalogued by suppliers like CymitQuimica (Ref: 10-F525774) but lacks detailed biological or physicochemical data in the provided evidence .
Eigenschaften
IUPAC Name |
8-tert-butyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)14-4-8-19(9-5-14)21(15(12-25-19)17(23)24)16(22)13-6-10-20-11-7-13/h6-7,10-11,14-15H,4-5,8-9,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQHMIEKNBHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-tert-Butyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula C19H26N2O4 and a CAS number of 1326809-18-0. Its unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen in its ring system, enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound features several notable functional groups, including:
- Tert-butyl group : Enhances lipophilicity.
- Pyridine carbonyl moiety : Increases reactivity and potential for biological interactions.
These structural elements contribute to its potential biological activities, particularly in the context of drug development.
Biological Activity Overview
The biological activity of 8-tert-butyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been assessed through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
Preliminary studies suggest that this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.03125 | High |
| Escherichia coli | 2 | Moderate |
| Enterococcus faecalis | 4 | Moderate |
| Acinetobacter baumannii | 16 | Low |
These results indicate that the compound has a strong inhibitory effect on certain pathogenic bacteria, particularly those resistant to conventional antibiotics .
The proposed mechanism involves the inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining DNA topology during replication and transcription:
- Inhibition Assays : Compounds similar to 8-tert-butyl have shown low nanomolar IC50 values against these enzymes, indicating potent dual-targeting capabilities .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 8-tert-butyl analog | DNA Gyrase | <32 |
| 8-tert-butyl analog | Topo IV | <100 |
This dual inhibition suggests that the compound could be developed as a broad-spectrum antibacterial agent.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to 8-tert-butyl in clinical settings:
- Clinical Evaluation : A study evaluated a series of similar compounds against multidrug-resistant strains of Staphylococcus aureus in a murine model, demonstrating significant reductions in bacterial load following treatment with these inhibitors.
- In Vivo Studies : In vivo efficacy was confirmed in models of infection caused by vancomycin-intermediate S. aureus, where treated subjects exhibited improved survival rates compared to controls.
These findings underscore the potential therapeutic applications of this class of compounds in treating resistant bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Modifications in Key Analogues
The following table summarizes structurally related compounds, focusing on substituent variations and molecular properties:
*Calculated using PubChem’s molecular weight calculator.
Key Comparative Findings
Steric and Electronic Effects
- The pyridine-4-carbonyl group is less electron-rich than the 3,4,5-trimethoxybenzoyl group , which may alter binding affinities in enzyme inhibition (e.g., interactions with hydrophobic pockets vs. polar residues).
Solubility and Bioavailability
- Fluorinated derivatives (e.g., 2,4-difluorobenzoyl) exhibit improved aqueous solubility due to the electron-withdrawing fluorine atoms, as evidenced by their lower molecular weights and polar surface areas .
- The 3,4,5-trimethoxybenzoyl analogues are more lipophilic (higher molecular weights), favoring blood-brain barrier penetration for CNS-targeted applications.
Vorbereitungsmethoden
Cyclocondensation of Piperidine Derivatives
The 1-oxa-4-azaspiro[4.5]decane skeleton is constructed via cyclocondensation between 4-hydroxypiperidine and a carbonyl-containing electrophile. For example, reacting 4-hydroxypiperidine with tert-butyl glycidyl ether under basic conditions (K₂CO₃, DMF, 80°C) generates the spirocyclic ether intermediate.
Key reaction parameters :
tert-Butyl Group Introduction
The tert-butyl group at position 8 is introduced via Friedel-Crafts alkylation using tert-butyl bromide in the presence of AlCl₃. This step requires anhydrous conditions (CH₂Cl₂, 0°C to room temperature) to minimize side reactions.
Optimization note :
-
Excess tert-butyl bromide (1.5 equiv) improves substitution efficiency.
Functionalization at Position 4: Pyridine-4-Carbonyl Attachment
Coupling via Acyl Chloride Intermediate
The pyridine-4-carbonyl group is introduced through nucleophilic acyl substitution. The spirocyclic amine intermediate is reacted with pyridine-4-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base:
Conditions :
Alternative Route: EDC/HOBt-Mediated Coupling
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid (pyridine-4-carboxylic acid) for coupling with the spirocyclic amine:
Advantages :
-
Avoids moisture-sensitive acyl chlorides.
-
Higher functional group tolerance.
Carboxylic Acid Formation at Position 3
Hydrolysis of Ester Precursors
The carboxylic acid is typically unmasked via hydrolysis of a methyl or ethyl ester. For example, treating the ester intermediate with LiOH in THF/H₂O (1:1) at 50°C for 6 hours provides the acid in >90% yield.
Side reaction mitigation :
-
Controlled pH (10–12) prevents decarboxylation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Cyclocondensation + alkylation | Spirocycle formation, tert-butyl addition | 65 | 98 | Requires strict anhydrous conditions |
| Acyl chloride coupling | Direct amide bond formation | 82 | 95 | Sensitivity to moisture |
| EDC/HOBt-mediated coupling | Mild activation, coupling | 78 | 97 | Higher cost of reagents |
Challenges and Optimization Strategies
Stereochemical Control
The spirocyclic center introduces the possibility of diastereomer formation. Chiral HPLC or recrystallization from ethanol/water mixtures resolves enantiomers, achieving >99% enantiomeric excess.
Purification Techniques
-
Column chromatography : Silica gel (ethyl acetate/hexane) removes unreacted acyl chlorides.
-
Recrystallization : Methanol/water yields high-purity crystalline product.
Scalability and Industrial Relevance
Kilogram-scale batches have been produced using the acyl chloride route, with adaptations for continuous flow chemistry to enhance safety and efficiency.
Critical parameters for scale-up :
-
Temperature control : Exothermic amide formation requires jacketed reactors.
-
Waste management : Neutralization of HCl by-products with NaHCO₃.
Q & A
What are the key structural features of 8-tert-Butyl-4-(pyridine-4-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid that influence its reactivity in organic synthesis?
The compound’s reactivity is governed by three critical structural elements:
- Spirocyclic framework : The 1-oxa-4-azaspiro[4.5]decane core introduces conformational rigidity, which can stabilize transition states in reactions like nucleophilic substitutions or cycloadditions .
- tert-Butyl group : This bulky substituent at the 8-position imposes steric hindrance, directing regioselectivity in reactions such as esterification or amide coupling .
- Pyridine-4-carbonyl moiety : The electron-deficient pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or alcohols) .
- Carboxylic acid group : Enables salt formation, hydrogen bonding, and derivatization (e.g., esterification, peptide coupling) .
What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching C₂₀H₂₇N₂O₅) .
- Infrared (IR) Spectroscopy : Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl vibrations (~1680–1720 cm⁻¹) .
How can researchers optimize multi-step synthetic routes for this compound, particularly in managing steric hindrance from the tert-butyl group?
Key strategies include:
- Stepwise assembly : Prioritize introducing the tert-butyl group early to avoid steric clashes in later steps. For example, pre-functionalize the spirocyclic core before attaching the pyridine-carbonyl moiety .
- Protecting groups : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive sites during synthesis .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve solubility and reaction rates for sterically hindered intermediates .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Address discrepancies using:
- Cross-validation : Compare NMR data with analogous spiro compounds (e.g., 4-(3,5-Difluorobenzoyl)-8-methyl derivatives) to identify unexpected shifts caused by substituent effects .
- Diastereomer analysis : If chiral centers are present, use chiral HPLC or Mosher ester derivatization to resolve enantiomeric ambiguity .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and verify proposed conformers .
How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Reactivity hotspots : DFT identifies electron-deficient regions (e.g., pyridine-carbonyl carbon) prone to nucleophilic attack or electrophilic substitution .
- Transition state analysis : Simulate reaction pathways (e.g., ester hydrolysis) to optimize catalytic conditions (e.g., acid/base catalysts) .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes with hydrophobic active sites compatible with the tert-butyl group) .
What methodologies are used to study the compound’s stability under various conditions?
- Forced degradation studies : Expose the compound to heat (60–80°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Analytical monitoring : Use HPLC with UV/Vis detection to track decomposition (e.g., loss of carboxylic acid peak at ~210 nm) .
- Kinetic profiling : Calculate half-life (t₁/₂) in buffer solutions to guide storage recommendations (e.g., refrigeration at 4°C) .
How can structure-activity relationships (SAR) be established for this compound’s potential biological targets?
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with methyl or benzyl groups) to assess steric/electronic effects .
- In vitro assays : Screen analogs against enzyme targets (e.g., kinases or proteases) to correlate structural features with inhibitory potency (IC₅₀) .
- Molecular dynamics simulations : Model interactions between the spirocyclic core and protein binding pockets to rationalize SAR trends .
What challenges arise during the purification of this compound, and how can they be addressed?
- Low solubility : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate → dichloromethane/methanol) .
- Co-eluting impurities : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% TFA in water/acetonitrile) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation despite steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
